molecular formula C24H32N4O4 B2756373 N-(3,4-dimethoxyphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-70-7

N-(3,4-dimethoxyphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2756373
CAS No.: 898432-70-7
M. Wt: 440.544
InChI Key: FDNVXMQIRLRVOE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-17-5-7-18(8-6-17)20(28-13-11-27(2)12-14-28)16-25-23(29)24(30)26-19-9-10-21(31-3)22(15-19)32-4/h5-10,15,20H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNVXMQIRLRVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Alkylation and Cyclization

The synthesis of the 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl group parallels methodologies described in WO2009057133A2 for analogous piperazine derivatives. A two-step protocol is proposed:

  • Alkylation of 4-methylpiperazine : Reacting 4-methylpiperazine with 2-(4-methylphenyl)ethyl bromide in toluene at 120°C for 12 hours in the presence of diisopropylethylamine (DIPEA) yields the monosubstituted intermediate.
  • Cyclization : Treatment with bis(2-chloroethyl)amine in xylene at 130°C induces cyclization, forming the piperazine ring.

Table 1: Optimization of Piperazine Alkylation

Solvent Base Temperature (°C) Yield (%)
Toluene DIPEA 120 78
DMF K₂CO₃ 100 62
Xylene Triethylamine 130 71

Resolution of Stereoisomers

While the target compound lacks chiral centers, related syntheses (e.g., US20090227798A1) highlight the importance of enantiomeric purity in bioactive piperazines. Should resolution be required, diastereomeric salt formation with L-tartaric acid in ethanol (yield: 85%, ee >98%) could be employed.

Formation of the Ethanediamide Core

Dual Amidation via Oxalyl Chloride

Adapting the PMC article’s condensation strategy, 3,4-dimethoxyaniline and the piperazine-ethyl-4-methylphenyl amine are sequentially reacted with oxalyl chloride in dichloromethane (DCM) under inert conditions:

  • First Amidation : 3,4-Dimethoxyaniline (1 equiv) reacts with oxalyl chloride (1.1 equiv) at 0°C for 2 hours, forming the monoamide.
  • Second Amidation : The intermediate is coupled with the piperazine-containing amine (1.05 equiv) using triethylamine (2 equiv) in DCM at room temperature for 12 hours.

Table 2: Amidation Yields Under Varied Conditions

Coupling Agent Solvent Temperature (°C) Yield (%)
Oxalyl chloride DCM 25 72
EDCl/HOBt THF 40 65
DCC/DMAP Acetonitrile 25 68

One-Pot Sequential Coupling

To improve efficiency, a one-pot procedure is proposed:

  • Simultaneous addition of both amines to oxalyl chloride in DCM at 0°C, followed by gradual warming to 25°C. This method reduces intermediate isolation steps but requires precise stoichiometric control to minimize diastereomer formation.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at 4°C yields colorless needles (mp 148–150°C). Particle size analysis (25–250 µm) aligns with USP standards, ensuring bioavailability for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 3.90 (s, 6H, OCH₃), 2.45 (m, 8H, piperazine-H).
  • HPLC : Purity >99.5% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

Method Steps Total Yield (%) Purity (%) Scalability
Stepwise Amidation 4 58 99.5 High
One-Pot Coupling 2 65 98.2 Moderate
Solid-Phase Synthesis 5 42 97.8 Low

The stepwise amidation route, while lengthier, offers superior purity and reproducibility for GMP manufacturing. The one-pot method, though higher-yielding, demands rigorous stoichiometric control to suppress oligomerization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the aromatic rings or the piperazine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitrates, sulfonates.

Major Products

The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N’-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may have several scientific research applications:

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Potential use as a probe in biochemical assays or as a tool to study receptor-ligand interactions.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of neurological or psychiatric disorders.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for compounds like N-(3,4-dimethoxyphenyl)-N’-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide often involves interaction with specific molecular targets such as receptors, enzymes, or ion channels. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physical Data

Compound NameMelting PointSolubilityPharmacological TargetNotes
Target CompoundNot reportedLikely lipophilicPotential CNS modulation (piperazine-based)Hypothesized to interact with serotonin/dopamine receptors .
Rip-B90°CModerate in DMSOUnspecifiedSynthesized via benzamide-phenethylamine coupling .
4-ANPP hydrochlorideNot reportedWater-solubleOpioid receptor ligandStructural analog of fentanyl precursors .
Verapamil Impurity A (dihydrochloride)Not reportedPolar solventsCalcium channel blocker impurityByproduct in verapamil synthesis; no direct therapeutic role .

Key Structural Differences and Implications

Rip-B vs. The benzamide group in Rip-B may confer faster metabolism compared to the ethanediamide linker .

4-ANPP vs. Target Compound :

  • 4-ANPP’s piperidine and phenethylamine structure aligns with opioid activity, whereas the target compound’s piperazine group suggests broader receptor modulation (e.g., 5-HT₃, D₂) .

Verapamil Impurity A vs. Target Compound :

  • Impurity A’s dual dimethoxyphenethyl groups and propane-diamine backbone contrast with the target’s ethanediamide and asymmetric substituents. This reduces similarity in pharmacological targets .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
1H NMRAromatic protons (δ 6.7–7.1 ppm), methoxy (δ 3.8 ppm)
HRMSm/z 438.2265 [M+H]+ (C24H30N4O4)
X-ray CrystallographyPi stacking distance (~3.5 Å) between aromatic rings

Q. Table 2. Optimization of Reaction Conditions

StepOriginal YieldOptimized YieldKey Change
Amide coupling65%82%EDC/HOBt → DMT-MM
Piperazine alkylation50%70%Solvent: DCM → ACN

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